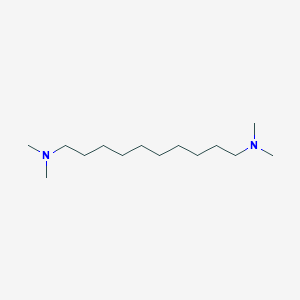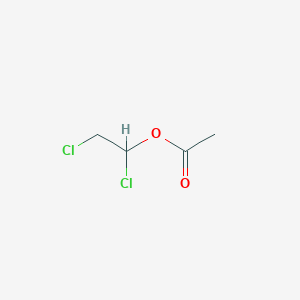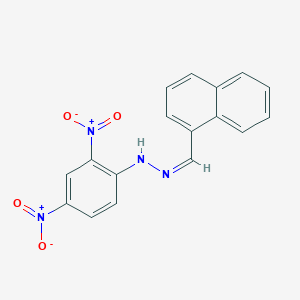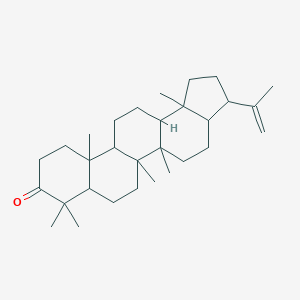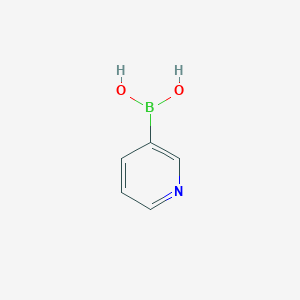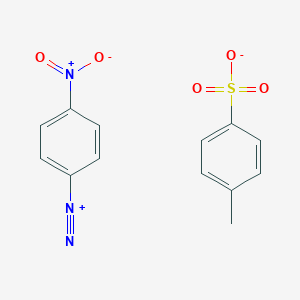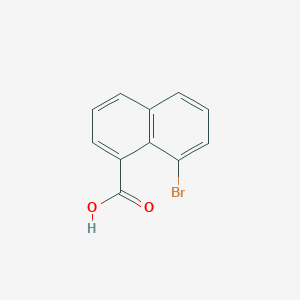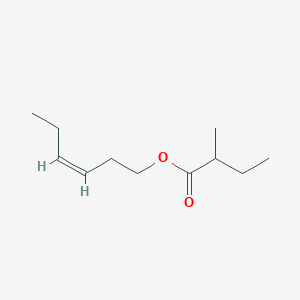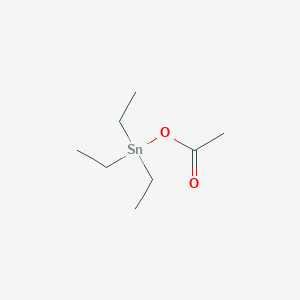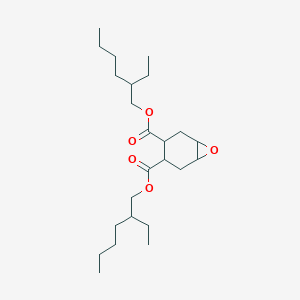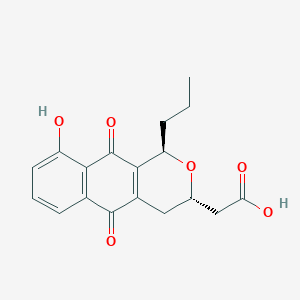![molecular formula C22H23BrN2S2 B167522 Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide CAS No. 1745-32-0](/img/structure/B167522.png)
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "EBB" and is a member of the benzothiazolium family of compounds. In
Aplicaciones Científicas De Investigación
EBB has been extensively studied for its potential applications in scientific research. One of the most promising applications of EBB is as a fluorescent probe for the detection of protein-protein interactions. EBB has been shown to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro.
Mecanismo De Acción
The mechanism of action of EBB is not well understood. However, it is believed that EBB binds to certain proteins and induces a conformational change that results in the emission of a fluorescent signal. This property has made EBB a useful tool for studying protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
EBB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. This property has made EBB a useful tool for studying protein-protein interactions in live cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EBB is its ability to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro and in live cells. However, EBB has some limitations. It is not suitable for use in vivo due to its low bioavailability and rapid metabolism.
Direcciones Futuras
There are several future directions for research on EBB. One area of research could focus on improving the bioavailability and pharmacokinetics of EBB to make it suitable for use in vivo. Another area of research could focus on developing new fluorescent probes based on the structure of EBB that have improved properties for studying protein-protein interactions. Additionally, research could focus on using EBB as a tool for studying other biological processes beyond protein-protein interactions.
Métodos De Síntesis
The synthesis of EBB involves the reaction of 2-(2-oxo-2-phenylethylidene)malononitrile with 2-mercaptoethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-ethyl-2-bromopropene to yield EBB. This method of synthesis has been well established and has been used to produce large quantities of EBB for scientific research purposes.
Propiedades
Número CAS |
1745-32-0 |
|---|---|
Nombre del producto |
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide |
Fórmula molecular |
C22H23BrN2S2 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C22H23N2S2.BrH/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MUBAIQNAOOUIDW-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C\C(=C\C3=[N+](C4=CC=CC=C4S3)CC)\C.[Br-] |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
Otros números CAS |
1745-32-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



